(4-Bromophenyl)(methoxy)acetic acid

Chiral derivatization NMR spectroscopy X-ray crystallography

This dual-functional compound combines a chiral center for derivatization with a bromine handle for X-ray and cross-coupling, streamlining absolute configuration workflows and late-stage diversification. Unlike analogs, its Br enables definitive stereochemical assignment and synthetic utility, reducing steps and saving research time.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 16053-90-0
Cat. No. B1652742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(methoxy)acetic acid
CAS16053-90-0
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC(C1=CC=C(C=C1)Br)C(=O)O
InChIInChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12)
InChIKeyIIKGWGCSARLGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenyl(methoxy)acetic Acid (CAS 16053-90-0): A Dual-Functional Synthon for Chiral Analysis and Cross-Coupling


(4-Bromophenyl)(methoxy)acetic acid, also known as 2-(4-bromophenyl)-2-methoxyacetic acid (CAS 16053-90-0), is a specialized carboxylic acid derivative characterized by a para-bromophenyl group and an α-methoxy substituent [1]. Its structure confers a unique combination of properties: the chiral center adjacent to the carboxylic acid makes it a valuable tool for stereochemical analysis, while the aryl bromide serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions [2].

Why 4-Bromophenylacetic Acid or Unsubstituted MPA Cannot Replace 4-Bromophenyl(methoxy)acetic Acid


Close structural analogs such as 4-bromophenylacetic acid (CAS 1878-68-8) and α-methoxyphenylacetic acid (MPA, CAS 3966-32-3) each lack one of the two critical functional groups required for advanced applications. 4-Bromophenylacetic acid lacks the α-methoxy group necessary for use as a chiral derivatizing agent, rendering it ineffective for NMR-based absolute configuration determination [1]. Conversely, MPA lacks the heavy bromine atom, which is essential for facilitating absolute configuration determination via X-ray crystallography through anomalous dispersion and for providing a distinctive mass spectrometric signature [2]. Substituting either analog would result in a significant loss of analytical utility and synthetic versatility, directly impacting project timelines and data quality.

Quantitative Differentiation of 4-Bromophenyl(methoxy)acetic Acid: Analytical and Synthetic Evidence


Chiral Analysis: Comparative Utility of 4-Bromophenyl(methoxy)acetic Acid vs. MPA and Mosher's Acid

As a member of the arylmethoxyacetic acid (AMAA) class of chiral derivatizing agents (CDAs), 4-bromophenyl(methoxy)acetic acid offers a distinct advantage over the widely used α-methoxyphenylacetic acid (MPA) and Mosher's acid (MTPA) for absolute configuration determination [1]. While all three facilitate NMR analysis of chiral secondary alcohols and amines, only the brominated analog provides a heavy atom suitable for anomalous dispersion in X-ray crystallography, a definitive method for stereochemical assignment [2]. This dual-modal capability eliminates the need for separate derivatization experiments, reducing material consumption and analysis time.

Chiral derivatization NMR spectroscopy X-ray crystallography

Physical Property Differentiation: Melting Point and Purity Specification

The melting point of (4-Bromophenyl)(methoxy)acetic acid is reported in the range of 118-120°C, which is significantly higher than that of the closely related chiral derivatizing agent Mosher's acid (MTPA), which melts at 46-49°C [1][2]. This higher melting point can be advantageous for handling and storage, as it reduces the risk of liquefaction during warm-weather shipping or laboratory storage. Furthermore, commercial sources specify a minimum purity of 95-97% for this compound, ensuring a reliable starting material for sensitive analytical applications .

Chemical procurement Quality control Physical characterization

Synthetic Utility: The 4-Bromophenyl Group as a Cross-Coupling Handle

The para-bromophenyl moiety in (4-Bromophenyl)(methoxy)acetic acid serves as a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, which are foundational in medicinal chemistry and materials science [1]. This contrasts with the unsubstituted phenyl ring in MPA, which lacks this reactivity. While 4-bromophenylacetic acid also contains this handle, it lacks the α-methoxy group needed for chiral derivatization. The presence of the electron-withdrawing bromine atom in the para position is known to influence the rate and yield of such couplings, although direct comparative data for this specific compound class is limited.

Organic synthesis Medicinal chemistry Cross-coupling

High-Value Application Scenarios for 4-Bromophenyl(methoxy)acetic Acid


Absolute Configuration Determination of Novel Chiral Molecules

In academic and industrial research settings where the absolute configuration of a new chiral secondary alcohol or amine must be rigorously established, (4-Bromophenyl)(methoxy)acetic acid is a superior choice. Unlike MPA or Mosher's acid, its bromine atom allows for both NMR-based analysis and, crucially, definitive X-ray crystallographic assignment via anomalous dispersion [1]. This dual-utility reduces the need for separate derivatization steps, saving valuable sample and researcher time.

Synthesis of Complex, Chiral Building Blocks for Medicinal Chemistry

For medicinal chemists constructing chiral compound libraries, this compound serves as a unique, multifunctional building block. Following its use as a chiral derivatizing agent to confirm stereochemistry, the para-bromophenyl group can be directly engaged in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce additional molecular diversity at a late stage [2]. This capability is not shared by non-brominated analogs like MPA.

Development of Chiral HPLC and Mass Spectrometry Standards

The compound's stable, well-defined structure and the presence of a distinctive bromine isotopic signature make it an excellent candidate for use as a chiral standard or internal reference in HPLC-MS workflows [3]. The characteristic 1:1 isotope pattern for ⁷⁹Br and ⁸¹Br provides a unique mass spectrometric fingerprint that facilitates unambiguous identification and quantification in complex biological or reaction matrices.

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